N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is a complex organic compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological contexts, often associated with their potential carcinogenic properties. This compound, in particular, is characterized by its unique structure, which includes both nitroso and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide typically involves the reaction of secondary amines with nitrosating agents. One common method involves the use of tert-butyl nitrite under solvent-free conditions, which provides a broad substrate scope and excellent yields . The reaction conditions are generally mild, avoiding the need for metals or acids, making the process more environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitrosation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite or similar nitrosating agents is common, with careful control of reaction parameters to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitrosamines.
Scientific Research Applications
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of nitrosation reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, although its carcinogenic properties necessitate caution.
Industry: Utilized in the production of other nitrosamine compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide involves its interaction with molecular targets such as DNA and proteins. The nitroso group can form adducts with nucleophilic sites on these biomolecules, potentially leading to mutagenic or carcinogenic effects. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodiisopropanolamine
- N-Nitroso-flecainide
- N-Nitroso-masitinib
Uniqueness
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is unique due to its specific combination of nitroso and hydroxyl functional groups This combination imparts distinct chemical reactivity and biological activity, setting it apart from other nitrosamines
Properties
CAS No. |
91784-19-9 |
---|---|
Molecular Formula |
C6H14N4O4 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-[2,3-dihydroxy-4-[methyl(nitroso)amino]butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N4O4/c1-9(7-13)3-5(11)6(12)4-10(2)8-14/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
VALUYZDZDZOMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C(CN(C)N=O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.